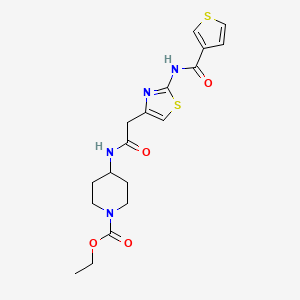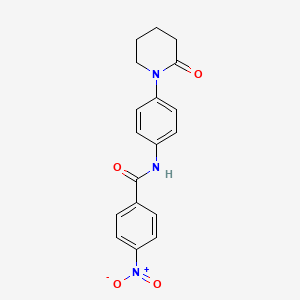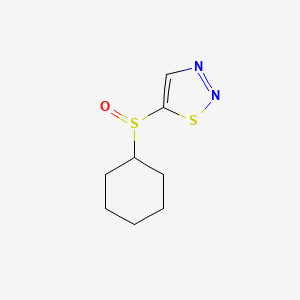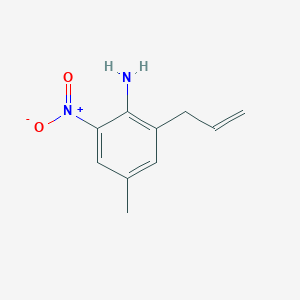
(Z)-3-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid, also known as QPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. QPTP is a thiazolidine derivative that has been synthesized through several methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
Biomedical Applications
Quinoline and quinazoline derivatives are recognized for their extensive biomedical applications. These compounds have been investigated for their potential in treating a wide range of diseases due to their significant bioactivities. For instance, quinoline and quinazoline alkaloids exhibit a broad spectrum of biological activities, including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, and anti-inflammatory effects. These activities are attributed to the structural diversity of quinoline and quinazoline derivatives, which can interact with various biological targets (Shang et al., 2018). Furthermore, the review by Pereira et al. (2015) highlights the progress in understanding the structure, mechanisms, and applications of quinoxaline derivatives, underscoring their antimicrobial activities and potential in treating chronic and metabolic diseases (Pereira et al., 2015).
Synthetic Methodologies and Chemical Properties
The synthesis and functionalization of quinoline and its derivatives are pivotal for their applications in medicinal chemistry and materials science. Techniques for synthesizing benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines have been developed, offering routes to a variety of electrophilic reagents and highlighting the versatility of these heterocyclic compounds in synthetic organic chemistry (Ibrahim, 2011).
Corrosion Inhibition
Quinoline derivatives have been identified as effective anticorrosive materials, particularly due to their ability to form stable chelating complexes with metallic surfaces. This property is essential in mitigating corrosion in various industrial applications, where quinoline derivatives show promise due to their high electron density and ability to adsorb effectively onto metal surfaces (Verma et al., 2020).
Optoelectronic Materials
Quinazoline and pyrimidine derivatives have shown potential in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The unique electronic properties of quinazoline and pyrimidine derivatives make them suitable for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices (Lipunova et al., 2018).
properties
IUPAC Name |
3-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S2/c19-13(20)6-8-18-15(21)12(23-16(18)22)9-11-4-1-3-10-5-2-7-17-14(10)11/h1-5,7,9H,6,8H2,(H,19,20)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRICRRQVRROMD-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=C3C(=O)N(C(=S)S3)CCC(=O)O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2842695.png)

![2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid](/img/structure/B2842700.png)

![2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2842706.png)

![5-chloro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2842709.png)
![N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2842710.png)

![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2842712.png)


![1-(1,3-benzodioxol-5-ylcarbonyl)-8'-chloro-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2842717.png)